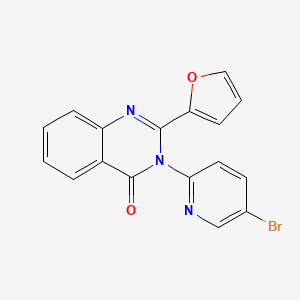

![molecular formula C18H23N3O4S B5514923 1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514923.png)

1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related spiro compounds involves multi-step pathways starting from commercially available building blocks. A notable method is the solid-phase synthesis which has been applied to create derivatives with a quaternary carbon position and subsequent cyclization into compounds with unique 3D architectures, such as spiroquinazolines (Pospíšilová, Krchňák, & Schütznerová, 2018). Another approach involves one-pot, three-component synthesis techniques that efficiently yield novel spiro derivatives (Ghozlan, Abdelmoniem, Abdelmoniem, & Abdelhamid, 2016).

Molecular Structure Analysis

The molecular structure of spiro compounds can be highly intricate, featuring a spiro linkage that connects two or more rings at a single atom. This spiro linkage creates a rigid 3D structure that significantly influences the molecule's chemical and physical properties. X-ray crystallography data support the structural assignments of these compounds, providing insights into their potential to form clathrate structures with various solvate molecules (Mamedov, Kalinin, Gubaidullin, & Litvinov, 2007).

Chemical Reactions and Properties

Spiro compounds are known for their diverse chemical reactivity, which can be manipulated through various functional groups present in the molecule. For instance, acyl migration and debenzylation reactions have been observed in the synthesis of spiro[piperidine-quinolines], highlighting the dynamic nature of these compounds under certain conditions (Kouznetsov et al., 2005).

Aplicaciones Científicas De Investigación

Multi-component Cycloaddition Reactions

One application involves the synthesis of novel hybrid spiroheterocycles through multi-component, 1,3-dipolar cycloaddition reactions. These reactions are chemo-, regio-, and stereoselective, producing compounds with potential for further biological application studies. The use of ionic liquids as reaction mediums, such as 1-butyl-3-methylimidazolium bromide ([BMIm]Br), has been highlighted for its efficacy in yielding excellent product outcomes (Rajesh, Bala, & Perumal, 2012).

Synthesis of Spiro Compounds

Another application is observed in the synthesis of new spiro compounds derived from 11H-indeno[1,2-b]quinoxalin-2-one. The synthesis process involves reactions with semi(thiosemi)carbazides in ethanol, leading to semi(thiosemi)carbazones. These intermediates, upon further reactions, yield compounds with potential antibacterial and antifungal activities, showcasing the versatility of the spiro framework in medicinal chemistry applications (Velikorodov, Stepkina, Shustova, & Ionova, 2015).

Antimicrobial Derivatives

The synthesis and antimicrobial evaluation of novel 6'- Amino-spiro[indeno[1,2-b]quinoxaline[1,3]dithiine]-5'-carbonitrile derivatives have been explored. Through multi-component reactions involving active methylene compounds, these derivatives exhibit significant antibacterial and antifungal effects, underscoring the potential of spiro compounds in developing new antimicrobial agents (Moghaddam‐manesh, Ghazanfari, Sheikhhosseini, & Akhgar, 2020).

Synthesis and Transformation Studies

Studies on the synthesis and transformations of new spiro-4-piperidines, including observations on acetyl migration under certain conditions, provide insights into the structural manipulations possible with spiro compounds. These studies are crucial for understanding the chemical behavior of spiro compounds under various synthetic conditions (Kouznetsov, Diaz, Sanabria, Vargas, Poveda, Stashenko, Bahsas, & Amaro-Luis, 2005).

Antitumor Activity

Research into spiro[imidazolidine-4,3'-thieno[2,3-g]quinoline]-tetraones and spiro[thieno[2,3-g]quinoline-3,5'-[1,2,4]triazinane]-tetraones has revealed potent antiproliferative activity against human tumor cell lines. These compounds, derived from spiro frameworks, demonstrate the potential for spiro compounds in cancer therapy (Bolognese, Correale, Manfra, Esposito, Novellino, & Lavecchia, 2008).

Propiedades

IUPAC Name |

1'-[2-(1,1-dioxothiolan-3-yl)acetyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c22-16(11-13-5-10-26(24,25)12-13)21-8-6-18(7-9-21)17(23)19-14-3-1-2-4-15(14)20-18/h1-4,13,20H,5-12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUAHDOLGHMXST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CC(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(benzylsulfonyl)amino]methyl}benzenesulfonamide](/img/structure/B5514845.png)

![5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5514851.png)

![5-chloro-2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5514859.png)

![N-[(3S*,4R*)-1-(3-chloro-2-pyridinyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5514862.png)

![2-(1-pyrrolidinylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B5514895.png)

![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)

![1-cyclopentyl-4-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B5514910.png)

![2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5514921.png)

![3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514931.png)

![7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514933.png)

![N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5514935.png)

![4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)

![2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)